molecular formula C11H9FN2 B12069661 4-Amino-3-fluoro-2-phenylpyridine

4-Amino-3-fluoro-2-phenylpyridine

Cat. No.: B12069661
M. Wt: 188.20 g/mol
InChI Key: XETYLPDIVIEPGQ-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-2-phenylpyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with an amino group, a fluorine atom, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-2-phenylpyridine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a fluorinated pyridine derivative. For example, starting from 2-chloro-3-fluoropyridine, the amino group can be introduced via a substitution reaction using ammonia or an amine source under suitable conditions .

Another approach involves the direct fluorination of a pre-formed amino-phenylpyridine derivative. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reagents, and reaction conditions is crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-2-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and fluorinated derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-2-phenylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-aminopyridine
  • 3-Fluoro-4-aminopyridine
  • 2-Phenyl-4-aminopyridine

Uniqueness

4-Amino-3-fluoro-2-phenylpyridine is unique due to the specific positioning of the amino, fluorine, and phenyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

3-fluoro-2-phenylpyridin-4-amine

InChI

InChI=1S/C11H9FN2/c12-10-9(13)6-7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)

InChI Key

XETYLPDIVIEPGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2F)N

Origin of Product

United States

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